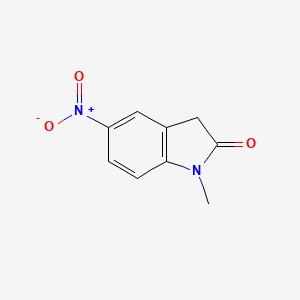

1-Methyl-5-nitroindolin-2-one

説明

Contextualizing 1-Methyl-5-nitroindolin-2-one within the Broader Field of Indolin-2-one Chemistry

The indolin-2-one scaffold, sometimes referred to as oxindole (B195798), is a cornerstone in the architecture of a multitude of natural and synthetic molecules. Historically, the chemistry of the parent indole (B1671886) structure is linked to the study of the dye indigo. The field gained significant momentum in the 1930s with the discovery that the indole nucleus is a core component of many vital alkaloids, such as tryptophan, and various plant hormones.

In contemporary chemical and pharmaceutical science, the indolin-2-one core is recognized as a "privileged structure." nih.gov This term signifies that the scaffold is a recurring motif in a variety of biologically active compounds, making it a valuable starting point for drug discovery. nih.gov Derivatives of indolin-2-one are central to the development of treatments for a range of conditions, including cancer and bacterial infections. nih.gov Specifically, they have been investigated as a novel class of tyrosine kinase inhibitors, which are crucial in cancer therapy. acs.org Therefore, this compound is a specific, functionalized member of this highly significant class of heterocyclic compounds, with its methyl and nitro groups providing distinct chemical properties and reactivity.

Overview of its Role as a Key Intermediate in Organic Synthesis

This compound serves as a key building block in multi-step organic synthesis, primarily due to the reactivity of its functional groups. The presence of the nitro group (-NO₂) is particularly important, as it can be readily transformed into other functional groups, most notably an amino group (-NH₂).

The reduction of the nitro group to a primary amine is one of the most critical transformations for this compound, yielding 5-amino-1-methyl-1,3-dihydro-2H-indol-2-one. lookchem.com This amino derivative is a valuable synthetic intermediate in its own right, allowing for the subsequent introduction of a wide array of substituents through reactions like acylation, alkylation, or diazotization, thereby enabling the synthesis of a diverse library of more complex molecules.

The synthesis of this compound itself can be achieved through several routes. A common laboratory method involves the direct nitration of N-methyl-2-indolinone using a mixture of nitric acid and sulfuric acid at low temperatures. lookchem.com This reaction places the nitro group at the 5-position of the aromatic ring.

Table 2: Example Synthesis Routes for this compound

| Starting Material(s) | Reagents & Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|

| N-methyl-2-indolinone | Sulfuric acid, nitric acid; in water at 0 °C for 30 min | This compound | 88.0% | lookchem.com |

The compound is also a precursor for other derivatives, such as 1-methyl-5-nitro-1H-indole-2,3-dione (a substituted isatin), highlighting its versatility as an intermediate in creating various heterocyclic systems. lookchem.com

Historical and Current Academic Research Trajectories on the Compound

The historical trajectory of research involving the indolin-2-one scaffold began with foundational studies in dye chemistry and natural product isolation. The surge of interest in the 1930s established the indole nucleus as a fundamental biological structure.

Current research has shifted towards leveraging the indolin-2-one scaffold for medicinal chemistry applications. A significant area of modern investigation is the design and synthesis of 3-substituted indolin-2-ones as selective inhibitors of receptor tyrosine kinases (RTKs), which play a critical role in cellular signaling pathways implicated in cancer. acs.org Researchers have successfully created derivatives that show high selectivity for specific RTKs by modifying the substituents on the indolin-2-one core. acs.org

Furthermore, the indolin-2-one structure is being explored for its potential in developing novel anticancer agents beyond kinase inhibition. nih.gov Recent studies have also investigated derivatives of 5-nitroindolin-2-one as potential HIV-1 inhibitors, targeting multiple viral enzymes simultaneously. frontiersin.orgnih.gov

While much of the research focuses on the broader class of indolin-2-ones, the specific compound this compound is a crucial starting point for accessing many of the molecules under investigation. Its synthesis and subsequent chemical manipulation are enabling steps in the ongoing exploration of indolin-2-one derivatives as therapeutic agents. The trajectory of research indicates a sustained interest in using such fundamental building blocks to construct complex and biologically active molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methyl-5-nitro-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-10-8-3-2-7(11(13)14)4-6(8)5-9(10)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYDOWGHCYCEQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations in the Synthesis and Reactions of 1 Methyl 5 Nitroindolin 2 One

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are central to understanding the chemical behavior of 1-Methyl-5-nitroindolin-2-one. Computational chemistry, alongside experimental studies, plays a crucial role in mapping out the energetic landscapes of its formation and functionalization reactions.

Theoretical studies on related nitroindoline (B8506331) systems have shed light on the potential reaction coordinates. For instance, in the uncaging of 1-acyl-7-nitroindolines, computational models have been employed to compare different mechanistic possibilities. One proposed pathway involves the migration of the acyl group from the nitrogen atom to an oxygen of the nitro group, proceeding through a transition state that is relatively low in energy. chemrxiv.org This type of investigation, combining aspects of Norrish Type I and Type II reactions, highlights the complexity of reactions involving the nitro group in the indoline (B122111) scaffold. chemrxiv.org Such computational approaches can predict the feasibility of various pathways by calculating the activation energies of the respective transition states. chemrxiv.org

While specific transition state calculations for the synthesis of this compound are not extensively documented in publicly available literature, general principles of electrophilic aromatic substitution and subsequent cyclization reactions that form the indolin-2-one core provide a framework for understanding its formation. The nitration of the indoline ring, for example, is a key step, and the regioselectivity is governed by the electronic properties of the substituted ring system.

Role of Catalysis in Indolin-2-one Functionalization (e.g., Palladium, Copper)

Catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective functionalization of molecules like this compound. Palladium and copper catalysts are particularly prominent in the chemistry of indolines and related heterocycles.

Palladium Catalysis:

Palladium complexes are highly versatile catalysts for C-H functionalization reactions. snnu.edu.cnrsc.org In the context of indoline derivatives, palladium catalysis can direct the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity. beilstein-journals.org The mechanism of these reactions often involves the formation of a palladacycle intermediate, where the palladium atom coordinates to the indoline nitrogen and activates a nearby C-H bond. nih.gov

Two primary catalytic cycles are generally considered for palladium-catalyzed C-H functionalization:

Pd(0)/Pd(II) Cycle: This cycle typically begins with the oxidative addition of a Pd(0) species to an organic halide. The resulting Pd(II) intermediate then undergoes C-H activation, often via a concerted metalation-deprotonation (CMD) mechanism, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst. snnu.edu.cn

Pd(II)/Pd(IV) Cycle: In this pathway, a Pd(II) catalyst first effects C-H activation to form a Pd(II) metallacycle. This intermediate is then oxidized to a Pd(IV) species by an external oxidant, which subsequently undergoes reductive elimination to form the desired bond and regenerate the Pd(II) catalyst. nih.gov

The choice of ligand on the palladium center is crucial for the efficiency and selectivity of these reactions. Chiral ligands, for example, can be used to achieve enantioselective C-H functionalization. snnu.edu.cn

Copper Catalysis:

Copper catalysts offer a cost-effective and environmentally benign alternative to palladium for many organic transformations. researchgate.net Copper-catalyzed reactions are particularly relevant for the synthesis of indole (B1671886) and indoline cores and their subsequent functionalization. researchgate.netresearchgate.netnih.gov

Mechanistic investigations into copper-catalyzed reactions of indolines suggest the involvement of different copper oxidation states, primarily Cu(I), Cu(II), and sometimes Cu(III). In many oxidative coupling reactions, a Cu(II) salt is used as the catalyst. The reaction mechanism can involve the reduction of Cu(II) to Cu(I) during the catalytic cycle, with an oxidant required to regenerate the active Cu(II) species.

For example, in the copper-catalyzed intramolecular amidation to form indoline-2,3-diones, molecular oxygen can serve as the terminal oxidant. researchgate.net Mechanistic studies on related systems, such as the cross-coupling of indoles with 1,3-azoles, have shown that a directing group can facilitate a copper-mediated double C-H activation. nih.gov

Studies on Radical Pathways in Functionalization Reactions

While many functionalization reactions of indolin-2-ones proceed through ionic or organometallic intermediates, the involvement of radical pathways has also been identified. These radical reactions can offer alternative and sometimes complementary reactivity patterns.

In some copper-catalyzed reactions, the formation of radical intermediates has been proposed. For instance, in a copper-TBHP (tert-butyl hydroperoxide) promoted cross-redox coupling reaction, an aroyl radical intermediate was suggested to be involved in the esterification of a C-H bond. hbni.ac.in The presence of a peroxide like TBHP can facilitate the generation of radical species. hbni.ac.in

The nitro group in this compound can also play a role in radical reactions. Nitroaromatic compounds are known to undergo reduction to form nitro radical anions, which can then participate in various transformations. While specific studies on radical pathways involving this compound are limited, the potential for such mechanisms exists, particularly under reductive or photolytic conditions.

Furthermore, evidence for the involvement of peroxyl radicals has been found in the reaction pathways of related nucleobase derivatives, where they can lead to tandem lesion formation. acs.org This suggests that under certain oxidative conditions, radical intermediates could be generated on the indoline scaffold.

Isotopic Labeling Experiments for Mechanistic Insights

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. kit.edu By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), chemists can gain valuable information about bond-breaking and bond-forming steps, the nature of intermediates, and the occurrence of rearrangements.

While specific isotopic labeling studies on this compound are not prominently reported, the principles of this technique are broadly applicable to understanding its chemistry. For instance, in the study of a photolabile 1-acyl-7-nitroindoline, isotopomers with ¹³C in the carbonyl group and ¹⁵N in the nitro group were synthesized to verify the photolysis mechanism using IR difference spectroscopy. researchgate.net

In the context of palladium-catalyzed C-H functionalization of indolines, deuterium (B1214612) labeling can be used to determine if C-H bond cleavage is a rate-determining step by measuring the kinetic isotope effect (KIE). A significant KIE (kH/kD > 1) would suggest that the C-H bond is broken in the rate-limiting step of the reaction.

Similarly, in copper-catalyzed reactions, ¹⁸O-labeling experiments using labeled water or oxidants could help to elucidate the source of oxygen atoms in oxidation reactions. For example, in the synthesis of indoline-2,3-diones, such experiments could clarify whether the oxygen atoms are derived from water, molecular oxygen, or another oxygen source in the reaction mixture. researchgate.net The use of ¹⁵N-labeled amines can also be a valuable starting point for tracking nitrogen atoms in various reactions. kit.edu

The table below outlines potential isotopic labeling experiments that could be applied to study the mechanisms of reactions involving this compound.

| Isotope | Labeled Position | Potential Application | Information Gained |

| ²H (Deuterium) | C-H bonds of the indoline ring | Kinetic Isotope Effect (KIE) studies in C-H functionalization | Insight into the rate-determining step of the reaction |

| ¹³C | Carbonyl carbon (C2) | Following the fate of the carbonyl group in rearrangement or degradation reactions | Elucidation of reaction pathways involving the carbonyl group |

| ¹⁵N | Nitro group nitrogen | Mechanistic studies of reactions involving the nitro group (e.g., reduction, photolysis) | Tracing the transformation of the nitro group |

| ¹⁸O | Nitro group oxygens or external oxidant | Elucidating the source of oxygen in oxidation reactions | Understanding the role of the oxidant and potential oxygen transfer mechanisms |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity can be assembled.

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 1-Methyl-5-nitroindolin-2-one, distinct signals corresponding to the aromatic protons, the aliphatic methylene (B1212753) protons, and the N-methyl protons are observed.

A study detailing the synthesis of this compound reported its characterization using ¹H NMR in a DMSO-d₆ solvent. escholarship.org The aromatic region displays signals for the protons on the nitro-substituted benzene (B151609) ring. The proton at position 7 appears as a doublet, while the proton at position 6 shows a doublet of doublets, and the proton at position 4 appears as a singlet. escholarship.org The aliphatic protons at the C3 position appear as a singlet, and the N-methyl protons also produce a sharp singlet. escholarship.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-6 | 8.26 | d | 8.8 |

| H-4 | 8.14 | s | - |

| H-7 | 7.19 | d | 8.4 |

| C₃-H₂ | 3.70 | s | - |

| N-CH₃ | 3.19 | s | - |

Source: DMSO-d₆ escholarship.org

For instance, the spectrum of 3,3-dichloro-5-nitroindolin-2-one shows the carbonyl carbon (C2) at approximately 169.7 ppm and the aromatic carbons between 112.5 and 145.6 ppm. nih.gov Similarly, in 5-Bromo-3-(hydroxyimino)-1-methylindolin-2-one, the carbonyl carbon resonates at 163.1 ppm, the N-methyl carbon appears at 26.4 ppm, and the aromatic carbons are found in the 111.5 to 143.3 ppm range. rsc.org Based on these analogs, a predicted ¹³C NMR spectrum for this compound would feature a carbonyl signal significantly downfield, aromatic signals in the typical 108-150 ppm region, and aliphatic signals for the methylene and methyl groups further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale / Comparison Compound |

|---|---|---|

| C=O (C2) | ~170 - 175 | 3,3-dichloro-5-nitroindolin-2-one (169.7 ppm) nih.gov |

| C3a, C7a | ~125 - 148 | Aromatic quaternary carbons |

| C4, C5, C6, C7 | ~108 - 145 | Aromatic carbons, influenced by nitro group |

| C3 | ~36 | 1-(Methylsulfonyl)-5-nitroindoline (36.3 ppm) hbni.ac.in |

For unambiguous structural confirmation, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY would establish the coupling between adjacent aromatic protons, confirming their positions on the benzene ring.

HSQC would directly correlate each proton signal with its attached carbon atom, allowing for the definitive assignment of the C3, N-CH₃, and aromatic C-H signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the amide carbonyl (lactam), the nitro group, and the aromatic ring.

The IR spectrum of a related compound, (Z)-3-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-5-nitroindolin-2-one, shows characteristic absorption bands for the C=O group at 1653 cm⁻¹, the aromatic C=C bonds at 1616 cm⁻¹, and the nitro group (N-O stretch) at 1515 cm⁻¹ (asymmetric) and 1333 cm⁻¹ (symmetric). mdpi.com Another analog, 3-{4-(5-Mercapto-1,3,4-oxadiazole-2-yl)phenylimino}-5-nitro-indolin-2-one, displays a strong C=O stretch at 1670 cm⁻¹ and nitro group stretches at 1405 and 1345 cm⁻¹. nih.gov These values provide a reliable reference for identifying the functional groups in the target compound.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | ~1710 - 1670 |

| Nitro (NO₂) | Asymmetric | ~1530 - 1515 |

| Nitro (NO₂) | Symmetric | ~1350 - 1330 |

| Aromatic (C=C) | Stretch | ~1615 - 1590 |

| C-N | Stretch | ~1300 - 1200 |

Based on data from related nitroindolinone structures. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C₉H₈N₂O₃. nih.govlookchem.com The calculated monoisotopic mass for this formula is 192.0535 Da. nih.gov

In a study that synthesized the compound, HRMS analysis was performed. escholarship.org The experimentally determined mass was reported as 191.0464 (M-H)⁻, which corresponds to the deprotonated molecule and confirms the elemental composition with high accuracy. escholarship.org

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈N₂O₃ | nih.govlookchem.com |

| Calculated Mass | 192.0535 Da ([M]⁺) | nih.gov |

UV-Visible Spectroscopy in Physico-Chemical Probing (e.g., solvation studies utilizing related indoline (B122111) derivatives)

UV-Visible spectroscopy measures the electronic transitions within a molecule and is sensitive to the surrounding solvent environment. While specific UV-Vis data for this compound is not detailed in the literature, extensive studies have been conducted on its close structural analog, 1-Methyl-5-nitroindoline (B98089) (MNI), which lacks the C2-carbonyl group.

MNI has been used as a molecular probe to investigate the structural changes in liquid water with varying temperature. rsc.org Its absorption maximum is subject to solvatochromic shifts, meaning the wavelength of maximum absorbance (λmax) changes depending on the polarity and hydrogen-bonding characteristics of the solvent. For example, in water at 20°C, MNI has an absorption maximum at 451 nm. rsc.org This sensitivity allows researchers to monitor subtle changes in the solvent's microenvironment. Such studies demonstrate the utility of nitroindoline (B8506331) derivatives in physical chemistry to probe solute-solvent interactions and explore properties like solvent basicity and polarity. rsc.org

Computational Chemistry and Theoretical Studies on 1 Methyl 5 Nitroindolin 2 One and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of 1-Methyl-5-nitroindolin-2-one and its derivatives. researchgate.netdntb.gov.uachemrxiv.org DFT methods are employed to predict various molecular characteristics with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule. For this compound and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets, are performed to determine the optimized molecular geometry. researchgate.netdntb.gov.ua This process involves minimizing the energy of the molecule with respect to its atomic coordinates, resulting in the equilibrium structure.

Conformational analysis explores the different spatial arrangements of a molecule, known as conformers, and their relative energies. conflex.net For flexible molecules, identifying the lowest energy conformer is crucial as it often represents the most populated state. Techniques like CONFLEX can be used in conjunction with quantum chemical programs like Gaussian to perform conformation searches, which can be vital for understanding the molecule's behavior. conflex.net Studies on related indoline (B122111) structures have shown that even subtle changes in substitution can lead to different stable conformations, which can be elucidated through these computational methods. researchgate.net

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential (MEPS) Maps)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. For derivatives of 5-nitroindolin-2-one, DFT calculations are used to determine these frontier orbital energies and analyze the potential for charge transfer within the molecule. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. libretexts.org These maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netlibretexts.orgresearchgate.net In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (blue) signify electron-deficient areas. researchgate.net For this compound and its derivatives, MEP analysis helps to understand intermolecular interactions and predict reactive sites. researchgate.netdntb.gov.ua

Natural Bond Orbital (NBO) Analysis and Mulliken Atomic Charges

Natural Bond Orbital (NBO) analysis provides a localized picture of the bonding and electronic structure within a molecule. wikipedia.orgnumberanalytics.com It transforms the delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure concepts of core electrons, lone pairs, and bonds. numberanalytics.com NBO analysis is used to investigate hyperconjugative interactions, charge delocalization, and the stability of the molecule. dntb.gov.uaresearchgate.net The interactions between filled (donor) and empty (acceptor) NBOs can be quantified to understand the delocalization of electron density, which contributes to the molecule's stability. wisc.edu

Mulliken atomic charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. While known to be basis set dependent, it provides a simple and computationally popular way to estimate atomic charges. These charges are important for understanding properties like the dipole moment and electronic structure. For derivatives of 5-nitroindolin-2-one, Mulliken charge calculations have been performed using DFT to understand the charge distribution within the molecule. researchgate.net

| Analysis Type | Key Findings for Indoline Derivatives |

| Geometry Optimization | Determination of the most stable 3D structure. |

| Conformational Analysis | Identification of low-energy conformers. |

| HOMO-LUMO Analysis | Insights into chemical reactivity and charge transfer. |

| MEP Maps | Identification of electron-rich and electron-poor regions. |

| NBO Analysis | Understanding of hyperconjugative interactions and stability. |

| Mulliken Charges | Estimation of atomic charge distribution. |

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. acs.orgnih.gov These simulations can provide detailed information about how a molecule like 1-Methyl-5-nitroindoline (B98089) interacts with its environment, particularly with solvent molecules. uq.edu.au By simulating the motion of atoms over time, MD can reveal how solvent molecules arrange themselves around the solute and how this arrangement affects the solute's conformation and properties. acs.org For instance, studies on the related molecule 1-methyl-5-nitroindoline have used its solvatochromic properties (color change in different solvents) to probe the structure of liquid water at various temperatures. acs.orgnih.gov Such simulations are crucial for understanding phenomena that occur in solution, which is the environment for many chemical and biological processes.

Molecular Docking Studies (focusing on binding modes and intermolecular interactions with target proteins)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug design to predict how a small molecule (ligand), such as a derivative of this compound, might bind to a biological target, typically a protein. nih.gov The goal is to identify the binding mode and estimate the binding affinity, which is often represented by a scoring function. researchgate.net

Studies on various 5-nitroindolin-2-one derivatives have employed molecular docking to investigate their potential as inhibitors of specific enzymes. researchgate.netresearchgate.net These studies analyze the intermolecular interactions between the ligand and the protein's active site, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the complex. researchgate.netresearchgate.net For example, docking studies on a Schiff base derivative of 5-nitroindolin-2-one identified key interactions with the amino acid residues of target enzymes. researchgate.net

| Compound/Derivative | Target Protein(s) | Key Interactions | Docking Score (kcal/mol) |

| (Z)-3-((1-(5-Amino-1,3,4-thiadiazol-2-yl)-2-phenylethyl)imino)-5-nitroindolin-2-one | 5V3X, 5V3Y | Hydrogen bonds, Pi-Alkyl, Pi-Pi stacking | -7.86 (for 5V3X) |

| [(methylbenzyl)-5-nitro-2-oxoindolin-3-ylideneamino)]benzohydrazide | Fungal Lanosterol 14-alpha demethylase | Hydrogen bonds | -15.8587 |

| (1,3,4-oxadiazol-2-yl)phenylimino)-1-(p-methylbenzyl)-5-nitroindolin-2-one | Fungal Lanosterol 14-alpha demethylase | Not specified | -16.8038 |

| D-Arabinose-(methylbenzyl-5-nitro-2-oxoindolin-3-ylideneamino) hydrazone | Cyclooxygenase 1 | Hydrogen bonds | -24.6577 |

Quantum Chemical Methodologies for Intermolecular Interactions and Solvation Phenomena

Quantum chemical methods provide a rigorous framework for studying intermolecular interactions and the effects of solvation. mongoliajol.infokyoto-u.ac.jp These methods can accurately describe the nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are fundamental to many chemical and biological processes. mongoliajol.info

For understanding solvation, a combination of implicit and explicit solvent models is often employed. rsc.org Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which can be computationally efficient. rsc.org Explicit models, on the other hand, involve including a number of individual solvent molecules in the quantum chemical calculation, which can provide a more detailed and accurate picture of solute-solvent interactions, especially when specific interactions like hydrogen bonding are important. rsc.org Studies on the related indole (B1671886) molecule have shown that a combination of explicit solvent molecules treated with DFT, surrounded by a polarizable continuum, can accurately predict photophysical properties in solution. rsc.org The Reference Interaction Site Model (RISM) is another powerful theoretical approach that combines quantum chemistry with statistical mechanics to describe solvation phenomena. kyoto-u.ac.jp

The study of intermolecular interactions using quantum chemistry also involves analyzing the molecular electrostatic potential to predict sites of interaction. researchgate.net These advanced computational approaches are essential for a deep and quantitative understanding of the behavior of molecules like this compound in different environments.

Applications of 1 Methyl 5 Nitroindolin 2 One As a Synthetic Building Block

Role in the Synthesis of Diverse Indole (B1671886) and Indoline (B122111) Derivatives

The 1-methyl-5-nitroindole framework is a key precursor for a variety of indole and indoline derivatives through several synthetic transformations. The nitro group, in particular, serves as a versatile handle that can be readily converted into other functional groups, most notably an amine, which then opens up numerous possibilities for further derivatization.

A primary transformation is the reduction of the nitro group to an amine. For instance, 1-methyl-5-nitro-1H-indole can be hydrogenated using a Palladium on carbon (Pd/C) catalyst to produce 1-methyl-1H-indol-5-amine in high yield. nih.gov This aminoindole is a crucial intermediate for building more complex molecules. nih.gov

Another significant reaction is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic rings. pcbiochemres.comchemistrysteps.comwikipedia.orgorganic-chemistry.org This reaction, when applied to 5-nitro-1H-indole, yields 5-nitroindole-3-carboxaldehyde. nih.gov This aldehyde can then be used in reductive amination reactions with various substituted amines in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) to generate a library of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine derivatives. nih.gov

Furthermore, the indole nitrogen can be alkylated. For example, reacting 5-nitro-1H-indole with agents like 1,3-dibromopropane (B121459) or 1,2-dibromoethane (B42909) leads to N-alkylation, producing intermediates that can be further modified. nih.gov Nucleophilic substitution reactions are also common; for example, reacting an N-alkylated 5-nitroindole (B16589) with sodium azide (B81097) (NaN₃) can introduce an azide group, which can be subsequently transformed. d-nb.info

These fundamental reactions—reduction, formylation, alkylation, and nucleophilic substitution—demonstrate the utility of the 1-methyl-5-nitroindole scaffold in generating a diverse set of derivatives with various functionalities.

Table 1: Selected Synthetic Transformations of the 5-Nitroindole Scaffold

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

| 1-Methyl-5-nitro-1H-indole | Pd/C, H₂ | 1-Methyl-1H-indol-5-amine | Nitro Reduction | nih.gov |

| 5-Nitro-1H-indole | POCl₃, DMF | 5-Nitroindole-3-carboxaldehyde | Vilsmeier-Haack | nih.gov |

| 5-Nitroindole-3-carboxaldehyde | Dimethylamine, NaBH₄ | N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine | Reductive Amination | nih.gov |

| 5-Nitro-1H-indole | 1,3-Dibromopropane, K₂CO₃, DMF | 1-(3-Bromopropyl)-5-nitro-1H-indole | N-Alkylation | nih.gov |

| 5-Nitro-lH-indole-2-carboxylic acid ethyl ester | Iodomethane, NaH, DMF | 1-Methyl-5-nitro-1H-indole-2-carboxylic acid | N-Alkylation / Hydrolysis | chemicalbook.com |

Preparation of Organic Fluorescent Dyes and Solvatochromic Probe Molecules (utilizing indolin-2-one scaffolds)

The electronic properties of the indoline and indole scaffolds, characterized by their electron-rich nature, make them excellent platforms for the design of organic dyes and fluorescent molecules. google.com The introduction of a strong electron-withdrawing group, such as a nitro group, in conjunction with electron-donating groups, can create a "push-pull" system within the molecule. This electronic arrangement is fundamental to the design of many chromophores and fluorophores, including solvatochromic dyes, which exhibit changes in their absorption or emission spectra in response to the polarity of their solvent environment. tandfonline.comaip.orgnih.gov

Molecules designed with this push-pull architecture can exhibit a phenomenon known as twisted intramolecular charge transfer (TICT) in the excited state. google.com This process is highly sensitive to the surrounding environment, making such compounds useful as fluorescent probes. google.comnih.gov For instance, the fluorescence of various indole derivatives has been shown to be sensitive to solvent polarity and pH. nih.gov The fluorescence quantum yields of nitro-substituted fluoresceins are also dependent on the solvent nature. researchgate.net

Research has shown that indoline-based dyes can be rationally designed to act as solvatochromic and multifunctional fluorescent probes. nih.gov These probes have been used to investigate the polarity of microenvironments within living cells, such as mitochondria. nih.gov While direct synthesis from 1-methyl-5-nitroindolin-2-one is not explicitly detailed in the provided context, the principles of dye design strongly support the potential of this scaffold. The combination of the indolinone core with the nitro group provides the necessary electronic features for creating dyes that are sensitive to their environment. tandfonline.comnih.gov The synthesis of new fluorescent heterocyclic compounds from the related 5-nitro-1H-indazole has been successfully demonstrated, showing a solvatochromic red shift with increasing solvent polarity. researchgate.netsemanticscholar.org This further supports the utility of the nitro-substituted heterocyclic scaffold in developing such functional molecules.

Table 2: Solvatochromic Behavior of a Related Heterocyclic Dye (Compound 3a from Ref. semanticscholar.org)

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

| n-Hexane | 369 | 447 |

| Methanol | 397 | 456 |

This table illustrates the shift in absorption and emission wavelengths in different solvents, a characteristic property of solvatochromic dyes. Data sourced from a study on fluorescent compounds derived from a related nitro-substituted indazole scaffold. semanticscholar.org

Design and Synthesis of Chemically Diverse Scaffolds for Academic Exploration

The 1-methyl-5-nitroindole core is a privileged scaffold in medicinal chemistry and academic research, serving as a foundational building block for creating libraries of chemically diverse molecules. mdpi.comnih.gov Nitro compounds are recognized as ideal intermediates in organic synthesis due to the versatile reactivity of the nitro group, which can be transformed into various other functionalities. nih.gov This versatility allows for the systematic modification of the core structure to explore structure-activity relationships (SAR). nih.gov

A significant application is in the development of potential therapeutic agents. Researchers have identified the 5-nitro indole core as a lead structure and have created libraries of new scaffolds based on this fragment to identify binders for biological targets like the c-Myc promoter G-quadruplex, which is relevant in cancer research. nih.govnih.gov By synthesizing a series of pyrrolidine-substituted 5-nitroindole derivatives, scientists can modulate the molecule's properties to optimize binding and biological activity. nih.govnih.gov The 3,3-di(indolyl)indolin-2-one scaffold, for example, has been identified as a novel framework for developing α-glucosidase inhibitors. nih.gov

Beyond specific therapeutic targets, the indole scaffold is used to construct more complex heterocyclic systems. researchgate.netacs.org For example, 1-methyl-5-nitroindole is a documented reagent in the synthesis of the anti-asthmatic drug Zafirlukast. The ability to readily functionalize the indole ring allows for the assembly of complex, multi-ring structures with potential applications across various fields of chemical and biological research. nih.govrsc.org The inherent reactivity and proven track record of the nitroindole framework ensure its continued use in academic exploration for new chemical entities. nih.gov

Green Chemistry Approaches in the Synthesis and Transformation of 1 Methyl 5 Nitroindolin 2 One

Atom Economy Maximization in Synthetic Routes

Atom economy, a central concept in green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgwordpress.com An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no atoms wasted as byproducts. wikipedia.orgscranton.edu This metric is distinct from reaction yield, as a high-yielding process can still generate significant waste and thus have a low atom economy. wikipedia.org Reactions like additions and rearrangements typically exhibit high atom economy, whereas substitutions and eliminations are often less atom-economical. scranton.edunih.gov

In the context of synthesizing 1-Methyl-5-nitroindolin-2-one, different synthetic strategies can be evaluated for their atom economy.

Table 1: Comparison of Theoretical Atom Economy in Synthetic Routes to an Indolinone Core

| Synthetic Route | Reactant(s) | Desired Product | Byproduct(s) | Atom Economy Analysis |

|---|---|---|---|---|

| Route A: Intramolecular Cyclization | 2-diazo-N-(4-nitrophenyl)-N-methylacetamide | This compound | Nitrogen gas (N₂) | This route is highly atom-economical. The only byproduct is nitrogen gas, a small and non-hazardous molecule. The majority of the atoms from the starting material are incorporated into the final product. |

| Route B: Nitration via Electrophilic Substitution | 1-Methylindolin-2-one + Nitrating Agent (e.g., HNO₃/H₂SO₄) | This compound | Water (H₂O) + Catalyst Regeneration Byproducts | This route has a lower atom economy. The atoms from the nitrating agent that are not incorporated into the product (e.g., H₂O) are considered waste. Substitution reactions inherently generate byproducts, reducing overall atom efficiency. primescholars.com |

One reported pathway to this compound proceeds from 2-diazo-N-(4-nitrophenyl)-N-methylacetamide. lookchem.com This intramolecular cyclization reaction is inherently more atom-economical as it primarily involves the rearrangement of a single molecule with the loss of a small, stable byproduct like nitrogen gas. In contrast, a multi-step route involving the nitration of a pre-formed 1-methylindolin-2-one core would be an electrophilic substitution reaction, which is typically less atom-economical due to the generation of byproducts from the nitrating agent. primescholars.com

Development of Environmentally Benign Reaction Conditions

A key goal of green chemistry is to design reactions that operate under mild and environmentally friendly conditions, such as at ambient temperature and pressure, and in non-toxic, renewable solvents like water. rsc.org

For the synthesis of this compound, a crucial step is often the introduction of the nitro group. Traditional nitration methods frequently rely on harsh and hazardous concentrated acids. nih.gov Recent research has focused on developing milder alternatives. For instance, a method for the regioselective nitration of indoles has been developed using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640) at temperatures of 0–5 °C, avoiding the use of strong, corrosive acids and metals. nih.gov Such protocols enhance safety and reduce the environmental burden associated with acid waste.

Furthermore, the synthesis of related heterocyclic structures like isoindolinones has been achieved at room temperature using organocatalysts in green solvents, demonstrating the feasibility of conducting complex reactions under mild conditions. rsc.org The use of water as a solvent, where possible, is highly desirable due to its non-toxic, non-flammable, and abundant nature. nih.govmdpi.com While water was found to be unsuitable as a sole solvent for one iron-catalyzed pyrrole (B145914) synthesis due to solubility issues, it was well-tolerated as a component, indicating its potential in mixed-solvent systems. nih.gov

Table 2: Comparison of Nitration Conditions

| Condition | Traditional Method | Greener Alternative | Environmental/Safety Benefit |

|---|---|---|---|

| Reagents | Concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) | Ammonium Tetramethylnitrate / Trifluoroacetic Anhydride | Avoids highly corrosive and hazardous strong acids. nih.gov |

| Temperature | Often requires cooling, but can have exothermic risks | 0–5 °C (Mild) | Reduced energy consumption and improved temperature control. nih.gov |

| Catalyst | Strong acid (acts as both reagent and catalyst) | Metal-free | Eliminates toxic metal waste and associated disposal costs. nih.gov |

| Medium | Often the acidic mixture itself | Acetonitrile (B52724) | Use of a conventional organic solvent, which can be recycled. Greener solvent choices are an area for further improvement. nih.gov |

Utilization of Safer Solvents and Catalytic Systems

Traditional syntheses of indole-containing molecules have often employed hazardous solvents like dimethylformamide (DMF). orgsyn.org There is a significant push to replace such substances with greener alternatives. Ethanol, for example, is considered a relatively green solvent as it is biodegradable, has low toxicity, and can be mass-produced from biorenewable sources. nih.gov Other solvents like 2-methyltetrahydrofuran (B130290) have also gained traction as more sustainable replacements for conventional options. nih.gov

In catalysis, there is a move away from stoichiometric reagents toward catalytic systems, and a preference for catalysts based on abundant, low-toxicity metals like iron over precious or toxic metals. nih.govmdpi.com Iron catalysts have shown remarkable reactivity and selectivity in transformations relevant to nitroarenes, such as the synthesis of pyrroles from nitroarenes under mild conditions. nih.gov Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, represents another important green strategy. The synthesis of isoindolinones has been successfully demonstrated using a fluorous phosphine (B1218219) organocatalyst, which can be recycled, thereby reducing waste. rsc.org

Table 3: Solvent Selection Guide for Green Chemistry

| Class | Solvents | Green Chemistry Recommendation |

|---|---|---|

| Recommended | Water, Ethanol, Isopropanol, Acetone | Preferred for use due to low toxicity and environmental impact. unibo.it |

| Problematic | Acetonitrile, Toluene, Tetrahydrofuran (B95107) (THF), Methanol | Use should be minimized; substitution is advisable. orgsyn.orgunibo.it |

| Hazardous | Dichloromethane (DCM), Dimethylformamide (DMF), Dioxane | Use should be avoided; these are often toxic or have high environmental persistence. orgsyn.orgunibo.it |

Energy-Efficient Methodologies

Reducing energy consumption is a cornerstone of green chemistry. Methodologies that shorten reaction times or operate at lower temperatures contribute significantly to a process's sustainability. Microwave-assisted synthesis has emerged as a powerful tool for achieving these goals. researchgate.net

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles with fewer byproducts. researchgate.netmdpi.com For example, the synthesis of certain 2-one derivatives was completed in just 5 minutes with microwave assistance, compared to 3 hours using conventional heating methods. Similarly, a microwave-assisted Gewald reaction to produce aminothiophenes required only 20 minutes at 70°C, a significant improvement over the 4 hours needed for classical heating. organic-chemistry.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage of Microwave |

|---|---|---|---|

| Reaction Time | Hours (e.g., 3-4 hours) organic-chemistry.org | Minutes (e.g., 5-20 minutes) organic-chemistry.org | Significant reduction in energy consumption and increased throughput. |

| Energy Input | Conductive heating, often inefficient and slow | Direct dielectric heating, rapid and uniform | More efficient energy transfer directly to the reactants. researchgate.net |

| Product Yield/Purity | Variable, may require extensive purification | Often higher yields and cleaner products | Reduced formation of byproducts leads to simpler workup and less waste. mdpi.com |

Future Research Directions and Emerging Trends in 1 Methyl 5 Nitroindolin 2 One Chemistry

Exploration of Novel Reaction Pathways and Reagents for Selective Functionalization

The next frontier in the chemistry of 1-Methyl-5-nitroindolin-2-one involves the development of highly selective and efficient methods to modify its structure. The core challenge lies in precisely targeting specific positions on the molecule—such as the C3 methylene (B1212753) group or the aromatic ring—to build molecular complexity.

Future efforts will likely move beyond classical methods toward more sophisticated catalytic systems. Transition-metal-catalyzed cross-coupling reactions, which have been successfully used for functionalizing various indole (B1671886) skeletons, are a key area of interest. nih.gov Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings could be adapted to introduce aryl, vinyl, and alkynyl groups at the C4, C6, and C7 positions of the benzene (B151609) ring of this compound. nih.gov Another promising avenue is the direct C-H activation, an atom-economical strategy that allows for the formation of new carbon-carbon or carbon-heteroatom bonds without pre-functionalization.

The C3 position of the indolin-2-one core is a well-established site for derivatization, often serving as a key anchor point for building structural diversity. nih.gov Research will likely focus on novel reagents for stereoselective alkylation, arylation, and aldol-type reactions at this position. Furthermore, photocatalyzed reactions, which operate under mild conditions using visible light, are emerging as a powerful tool for generating radical intermediates, enabling unique transformations that are often difficult to achieve with traditional thermal methods. rsc.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry. chemai.ionih.gov These technologies can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. nih.gov For a molecule like this compound, AI and ML can be applied in several impactful ways.

Reaction Prediction: ML models can be trained on existing reaction databases to predict the most likely products when this compound is subjected to a given set of reactants and conditions. nih.gov This approach can save significant time and resources by identifying promising reaction pathways and avoiding those likely to fail or produce undesirable byproducts.

Retrosynthesis Planning: Advanced algorithms can propose entire synthetic routes to complex derivatives starting from this compound. By working backward from the target molecule, these tools can identify potential precursors and the reactions needed to connect them, providing chemists with novel and efficient strategies.

Advanced Material Science Applications of Indolin-2-one Scaffolds (e.g., in advanced probe design, where the focus is on their chemical properties rather than direct material applications)

The indolin-2-one scaffold is considered a "privileged structure" in medicinal chemistry and is increasingly recognized for its potential in creating sophisticated chemical probes. nih.gov These probes are designed to interact with specific biological targets, helping to elucidate biological pathways or identify disease markers. nih.gov The chemical properties of this compound make it an excellent starting point for designing such advanced probes.

The electron-withdrawing nitro group at the C5 position significantly influences the electronic properties of the aromatic ring. This feature can be exploited to tune the binding affinity and selectivity of the molecule for a specific protein or nucleic acid target. For example, substituted 5-nitroindole (B16589) scaffolds have been investigated as binders for G-quadruplex DNA, which is implicated in cancer, demonstrating the importance of the nitroindole core in molecular recognition. nih.govnih.gov

Furthermore, the nitro group can be readily reduced to an amino group, which serves as a versatile chemical handle for attaching other functional moieties. This allows for the straightforward conjugation of fluorophores (like nitrobenzofurazan) to create fluorescent probes for use in cellular imaging, or the attachment of biotin (B1667282) tags for affinity-based target identification. nih.gov The indoline (B122111) core itself has been used as the basis for developing inhibitors and chemical probes for enzymes like focal adhesion kinase, highlighting its utility in probing complex signaling networks. nih.gov

Development of Sustainable Synthetic Strategies for Complex Indolin-2-one Derivatives

In line with the global push for environmentally responsible science, a major trend in modern chemistry is the development of sustainable or "green" synthetic methods. researchgate.netsjp.ac.lk Future research on this compound and its derivatives will increasingly prioritize strategies that minimize waste, reduce energy consumption, and utilize less hazardous materials. sjp.ac.lk

Key green chemistry approaches applicable to indolin-2-one synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents. sjp.ac.lk Heterogeneous catalytic hydrogenation of indoles, for example, has been successfully carried out in water.

Catalysis: Shifting from stoichiometric reagents to catalytic amounts of highly efficient and recyclable catalysts, such as heterogeneous nanocatalysts, can dramatically reduce waste. sjp.ac.lk

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or ultrasound irradiation can significantly shorten reaction times and lower energy input compared to conventional heating. researchgate.net

Continuous Flow Chemistry: Performing reactions in continuous flow reactors instead of traditional batch flasks offers superior control over reaction parameters, improves safety, and can lead to higher yields and purity. Continuous flow hydrogenation has proven highly effective for reactions like nitro group reductions on indole scaffolds.

These sustainable strategies are not only beneficial for the environment but often lead to more efficient, cost-effective, and scalable synthetic processes, making them crucial for the future production of complex indolin-2-one derivatives. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。